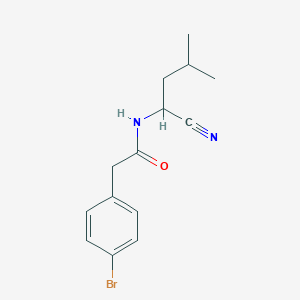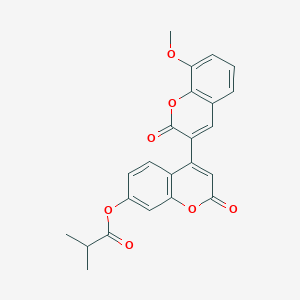
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. It has been found to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
BRD4 is a protein that plays a role in the regulation of gene expression. It binds to chromatin, a complex of DNA and proteins, and regulates the expression of genes by recruiting other proteins to the chromatin. 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide inhibits the activity of BRD4 by binding to a specific domain of the protein, preventing it from interacting with other proteins and regulating gene expression.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has been shown to have anti-inflammatory and anti-cancer effects in various cell and animal models. It has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in models of inflammatory diseases. These effects are thought to be due to the inhibition of BRD4 activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with many studies demonstrating its efficacy and safety. However, there are also limitations to its use. It may not be effective in all types of cancer or inflammatory diseases, and further research is needed to determine its optimal use.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is its potential use in the treatment of other diseases, such as viral infections or neurological disorders. Further research is needed to fully understand the potential of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide involves several steps, including the reaction of 4-bromoaniline with 1-cyano-3-methylbutene in the presence of a catalyst to form an intermediate. This intermediate is then reacted with acetic anhydride to produce the final product, 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide. The synthesis process has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition has been shown to have anti-inflammatory and anti-cancer effects, making 2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(1-cyano-3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-10(2)7-13(9-16)17-14(18)8-11-3-5-12(15)6-4-11/h3-6,10,13H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNPOQBEWHJSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)


![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)

![2-((3-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875931.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875933.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2875934.png)
![5-[(E)-(4-ethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2875937.png)

![1-Benzyl-6-fluoro-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2875943.png)
![3,6-dichloro-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2875944.png)